![molecular formula C25H20N2O4S2 B2458532 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide CAS No. 865175-46-8](/img/structure/B2458532.png)
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is a useful research compound. Its molecular formula is C25H20N2O4S2 and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is a synthetic compound notable for its unique structural features and potential biological activities. This compound incorporates a benzo[d]thiazole moiety, an allyl group, and a methylsulfonyl group, which enhance its solubility and reactivity. It is classified under organic compounds with medicinal chemistry applications due to its structural diversity and potential therapeutic properties.
Structural Characteristics
The molecular formula of this compound is C20H20N2O5S2, with a molecular weight of approximately 432.5 g/mol. The compound features a complex arrangement that includes:
- Benzo[d]thiazole rings : Known for their biological activity, particularly in medicinal chemistry.
- Allyl group : Contributes to the compound's reactivity and potential pharmacological effects.
- Methylsulfonyl group : Enhances solubility, making it more amenable for biological assays.
Antitumor Activity
Recent studies indicate that compounds containing benzo[d]thiazole structures often exhibit significant antitumor activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines using both 2D and 3D cell culture methods.
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 | 6.75 ± 0.19 | 2D |
HCC827 | 5.13 ± 0.97 | 2D |
NCI-H358 | 0.85 ± 0.05 | 2D |
These findings suggest that the compound has the potential to inhibit cell proliferation effectively, with varying potency across different cancer cell lines .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed promising antibacterial activity. The mechanism of action appears to involve binding to DNA, disrupting cellular processes essential for bacterial survival .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects may involve:
- Intercalation into DNA : Similar compounds have shown the ability to intercalate into double-stranded DNA, affecting replication and transcription.
- Binding to minor grooves : The presence of functional groups allows for specific binding interactions with nucleic acids, which can lead to cytotoxic effects against cancer cells.
Case Studies
Several studies have highlighted the effectiveness of benzothiazole derivatives in preclinical settings:
- In one study, various benzothiazole derivatives were synthesized and evaluated for their antitumor and antimicrobial activities. Compounds with structural similarities to this compound exhibited significant activity against multiple cancer cell lines and bacterial strains.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step organic reactions, typically including:
- Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature .
- Allylation : Introduction of the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling .
- Sulfonylation : Reaction with methylsulfonyl chloride in anhydrous conditions to install the sulfonyl group .
- Benzamide coupling : Amidation using 4-benzoylbenzoyl chloride in the presence of a base (e.g., triethylamine) . Optimization requires monitoring with HPLC (purity >95%) and adjusting parameters like solvent polarity (e.g., DMF vs. THF) and reaction time (6–24 hours) .
Table 1: Critical Reaction Parameters
Step | Key Variables | Optimal Conditions | Yield (%) |
---|---|---|---|
Allylation | Temperature, Catalyst | 80°C, Pd(PPh₃)₄ | 65–75 |
Sulfonylation | Solvent, Time | DCM, 12 hr | 80–85 |
Q. How is the stereochemical integrity of the Z-configuration verified during synthesis?
Answer: The Z-configuration is confirmed via:
- ¹H-NMR : Distinct coupling patterns (e.g., allyl proton splitting) and NOE correlations to confirm spatial proximity of substituents .
- X-ray crystallography : Definitive structural assignment using single-crystal diffraction data .
- Computational modeling : Comparison of experimental and DFT-calculated chemical shifts (<2 ppm deviation) .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer efficacy)?
Answer: Discrepancies arise from assay variability (e.g., bacterial strain specificity) or structural analogs (e.g., sulfamoyl vs. morpholinosulfonyl groups). Resolve via:
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) and bacterial strains (e.g., E. coli vs. S. aureus) .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., allyl → ethyl) and test activity retention .
- Mechanistic assays : Use enzyme inhibition kits (e.g., DHFR or topoisomerase II) to identify primary targets .
Table 2: Biological Activity Comparison
Derivative | Target | IC₅₀ (μM) | Reference |
---|---|---|---|
Allyl-sulfonyl | DHFR | 2.3 ± 0.4 | |
Ethyl-morpholino | Topo II | 5.1 ± 0.7 |
Q. How do computational methods predict the compound’s interaction with biological targets?
Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify binding pockets : Prioritize targets like EGFR or bacterial gyrase based on docking scores (<−7 kcal/mol) .
- Optimize binding affinity : Modify substituents (e.g., methoxy → ethoxy) to enhance hydrogen bonding with active-site residues .
- Validate predictions : Cross-check with experimental IC₅₀ values and crystallographic data (RMSD <2 Å) .
Q. What strategies mitigate stability issues (e.g., hydrolysis of the sulfonyl group) in aqueous media?
Answer: Stability is enhanced via:
- pH buffering : Maintain solutions at pH 6.5–7.5 to slow sulfonyl hydrolysis .
- Lyophilization : Store as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Prodrug design : Mask the sulfonyl group as a tert-butyl ester, which hydrolyzes in vivo .
Q. Methodological Guidelines
- Synthesis : Prioritize Pd-catalyzed allylation for regioselectivity .
- Characterization : Use tandem MS/NMR for impurity profiling (<5% by HPLC) .
- Biological testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .
Properties
IUPAC Name |
4-benzoyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S2/c1-3-15-27-21-14-13-20(33(2,30)31)16-22(21)32-25(27)26-24(29)19-11-9-18(10-12-19)23(28)17-7-5-4-6-8-17/h3-14,16H,1,15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVLDDWEZDHDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.